Product packaging for Benzyl 1-chloroethyl carbonate(Cat. No.:CAS No. 99464-81-0)

Benzyl 1-chloroethyl carbonate

Cat. No.: B2536468
CAS No.: 99464-81-0
M. Wt: 214.65
InChI Key: ZRWKDMLCIQLGSK-UHFFFAOYSA-N
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Description

Significance of Carbonate Functional Groups in Chemical Transformations

Carbonate esters, characterized by a carbonyl group flanked by two alkoxy groups (R−O−C(=O)−O−R′), are a versatile class of compounds in organic chemistry. wikipedia.org Their structure is related to esters and ethers, and they play a crucial role in a variety of chemical transformations. wikipedia.org The reactivity of the carbonate group can be fine-tuned by altering the attached substituents, enabling the synthesis of a wide array of compounds with diverse properties. fiveable.me

Carbonates are involved in numerous synthetic applications, including serving as intermediates in the preparation of pharmaceuticals and fine chemicals. researchgate.net They are also utilized as polar aprotic solvents, monomers for polymers like polycarbonates, and as protecting groups for alcohols and amines. wikipedia.orgresearchgate.net The formation of cyclic carbonates through the reaction of carbon dioxide with epoxides represents an atom-economical pathway for carbon fixation. researchgate.net

Overview of Halogenated Alkyl Carbonates in Contemporary Organic Synthesis

Halogenated alkyl carbonates are valuable reagents in modern organic synthesis, primarily due to the enhanced reactivity imparted by the halogen atom. The presence of a halogen, such as chlorine or bromine, on the alkyl chain makes the carbonate an effective alkylating or acylating agent. google.com For instance, 1-chloroethyl carbonates are known to be less reactive than their bromo-counterparts, often requiring more forcing conditions for reactions to proceed. google.com

These compounds are frequently employed in the synthesis of prodrugs, where a labile carbonate linkage is designed to be cleaved in vivo to release the active pharmaceutical ingredient. The rate of this cleavage can be modulated by the nature of the halogen and the rest of the carbonate structure. Furthermore, halogenated alkyl carbonates serve as precursors for other functional groups; for example, they can be converted to fluoroformates. acs.org The development of halogen-free synthesis routes for organic carbonates is an active area of research, driven by the desire to avoid environmental and corrosion issues associated with halogenated compounds. researchgate.net

Contextualizing Benzyl (B1604629) 1-Chloroethyl Carbonate within Advanced Synthetic Strategies

Benzyl 1-chloroethyl carbonate fits into the landscape of advanced synthetic strategies as a specialized reagent, particularly in the realm of protecting group chemistry. The benzyloxycarbonyl (Cbz or Z) group is a well-established protecting group for amines, and reagents that can introduce this group are of significant interest. total-synthesis.comwikipedia.org While benzyl chloroformate is the traditional reagent for this purpose, derivatives like this compound offer alternative reactivity profiles and potential for selective transformations. wikipedia.org

The "1-chloroethyl" portion of the molecule introduces a latent leaving group, which can be exploited in various synthetic maneuvers. This structural feature allows for a two-stage deprotection strategy, offering a finer degree of control in complex multi-step syntheses. Advanced strategies may involve the selective activation of the chloroethyl group under specific conditions, leaving the more robust benzyl carbonate portion intact until a later stage. This highlights the utility of such bifunctional reagents in orthogonal protection and deprotection schemes, which are critical for the efficient synthesis of complex molecules like peptides and natural products. organic-chemistry.orgaalto.fi

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11ClO3 B2536468 Benzyl 1-chloroethyl carbonate CAS No. 99464-81-0

Properties

IUPAC Name

benzyl 1-chloroethyl carbonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c1-8(11)14-10(12)13-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRWKDMLCIQLGSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(OC(=O)OCC1=CC=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Benzyl 1 Chloroethyl Carbonate

Strategies for the Formation of 1-Chloroethyl Carbonate Linkages

The creation of the 1-chloroethyl carbonate functional group is the cornerstone of synthesizing Benzyl (B1604629) 1-chloroethyl carbonate. This can be approached through several synthetic routes, with the utility of 1-chloroethyl chloroformate as a key intermediate being a prominent strategy.

Direct Esterification and Transesterification Approaches

While direct esterification and transesterification are common methods for forming ester and carbonate bonds, specific documented procedures for the direct synthesis of Benzyl 1-chloroethyl carbonate are not prevalent in the reviewed literature. However, the principles of these reactions can be applied.

A plausible direct esterification route would involve the reaction of benzyl alcohol with 1-chloroethyl carbonic acid. This method is often catalyzed by an acid to facilitate the removal of a water molecule. chemicalbook.com The general mechanism for Fischer esterification involves the protonation of the carboxylic acid, followed by nucleophilic attack from the alcohol. google.com

Transesterification offers another potential pathway, where a different carbonate compound is reacted with benzyl alcohol. For instance, a reaction between a simple dialkyl carbonate and benzyl alcohol in the presence of a suitable catalyst could theoretically form the desired product, though this would likely result in a mixture of products. rsc.org The efficiency of such a reaction would depend on the relative reactivity of the alcohols and the stability of the carbonate intermediates. orgsyn.org

A reaction analogous to the synthesis of 1'-ethoxycarbonyloxyethyl benzyl penicillinate, where potassium benzyl penicillinate is reacted with 1-chloroethyl ethyl carbonate, suggests a possible transesterification-like approach. google.com This would involve the reaction of a benzyl salt with a pre-formed 1-chloroethyl carbonate.

Utility of 1-Chloroethyl Chloroformate as a Key Intermediate

The most direct and widely applicable method for synthesizing this compound involves the use of 1-chloroethyl chloroformate as a key intermediate. This highly reactive compound readily undergoes esterification with alcohols, such as benzyl alcohol, to form the desired carbonate. The reaction is typically carried out in the presence of a base, like pyridine (B92270), to neutralize the hydrochloric acid byproduct. google.com

This approach is exemplified by the synthesis of the analogous compound, 1-chloroethyl cyclohexyl carbonate, where cyclohexanol (B46403) is reacted with 1-chloroethyl chloroformate in the presence of pyridine to achieve a high yield. google.com A similar reaction scheme with benzyl alcohol would be expected to produce this compound.

The utility of 1-chloroethyl chloroformate necessitates efficient and safe synthetic methods for its preparation. Several routes have been developed, utilizing different chlorinating agents and reaction conditions.

A primary industrial method for the synthesis of 1-chloroethyl chloroformate involves the reaction of acetaldehyde (B116499) with phosgene (B1210022). chemicalbook.com This reaction is typically catalyzed by a tertiary amine or a phase transfer catalyst, such as benzyltributylammonium chloride, and can achieve high yields. chemicalbook.comut.ac.ir

Despite its efficiency, the use of phosgene presents significant safety challenges due to its high toxicity and volatility. googleapis.com This has led to the development of alternative, safer reagents.

Table 1: Phosgene-Mediated Synthesis of 1-Chloroethyl Chloroformate

ReactantsCatalystYieldReference
Phosgene, AcetaldehydeBenzyltributylammonium chloride96% chemicalbook.com

This table summarizes the key components and outcome of the phosgene-based synthesis of 1-chloroethyl chloroformate.

To circumvent the hazards associated with phosgene, trichloromethyl chloroformate, also known as diphosgene, and bis(trichloromethyl) carbonate (triphosgene) have emerged as safer substitutes. researchgate.net Trichloromethyl chloroformate reacts with acetaldehyde in the presence of a catalyst, such as pyridine or N,N-dimethylformamide, to produce 1-chloroethyl chloroformate with excellent yields. chemicalbook.comgoogle.com This method offers a more manageable and less hazardous approach for laboratory-scale and industrial preparations. googleapis.comgoogle.com

The reaction between acetaldehyde and trichloromethyl chloroformate can be carried out at moderate temperatures, and the yield can be very high, as determined by NMR analysis. google.com

Table 2: Synthesis of 1-Chloroethyl Chloroformate using Trichloromethyl Chloroformate

ReactantsCatalystTemperatureYieldReference
Acetaldehyde, Trichloromethyl chloroformatePyridine20-25°C96.3% chemicalbook.comgoogle.com
Acetaldehyde, Trichloromethyl chloroformateBenzyl tri(n-butyl)ammoniumNot specified77% google.com

This table presents data on the synthesis of 1-chloroethyl chloroformate using the safer alternative, trichloromethyl chloroformate.

The application of continuous flow technology, particularly microchannel reactors, has been explored for the synthesis of 1-chloroethyl chloroformate to enhance safety and efficiency. google.com This approach allows for precise control over reaction temperature and mixing, which is crucial when dealing with highly reactive and potentially hazardous materials. google.com

Reaction of 1-Chloroethyl Chloroformate with Benzyl Alcohol Derivatives

The formation of this compound is achieved through the reaction of 1-chloroethyl chloroformate with benzyl alcohol. This reaction is analogous to the synthesis of other related carbonate esters, such as 1-chloroethyl cyclohexyl carbonate. In a typical procedure, the alcohol is dissolved in a suitable solvent, and 1-chloroethyl chloroformate is added. The reaction is often facilitated by the presence of a base, such as pyridine, which acts as a scavenger for the hydrochloric acid by-product, driving the reaction toward completion.

For a related compound, 1-chloroethyl cyclohexyl carbonate, the synthesis involves dissolving cyclohexyl alcohol in dichloromethane (B109758) (CH₂Cl₂) under a nitrogen atmosphere at a controlled temperature between 0-5°C. chemicalbook.com 1-Chloroethyl chloroformate is then added, followed by the dropwise addition of pyridine. chemicalbook.com The mixture is typically stirred overnight at room temperature to ensure the reaction is complete. chemicalbook.com The final product is then isolated through extraction and purification processes. chemicalbook.com This method highlights a common pathway for synthesizing 1-chloroethyl carbonates from their corresponding alcohols.

Alternative Synthetic Pathways to Structurally Related 1-Chloroethyl Carbonates

Alternative methods exist for preparing structurally similar carbonates, such as 1-chloroethyl cyclohexyl carbonate. One such pathway involves a multi-step process using different starting materials. This method begins by adding a base like triethylamine, pyridine, or N,N-dimethylaniline to trichloromethyl chloroformate at a low temperature (between -10°C and 0°C), followed by the addition of paraldehyde. google.com After this initial reaction, more base is added, and then cyclohexanol is introduced dropwise while maintaining the temperature below 20°C. google.com The resulting product is then purified by washing with water and subsequent vacuum distillation to yield 1-chloroethyl cyclohexyl carbonate. google.com This process is noted for its high yield, purity, and suitability for industrial-scale production due to its manageable reaction conditions. google.com

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is critical for maximizing the yield and selectivity of carbonate synthesis. Key parameters that are often adjusted include the choice of catalyst, the solvent system, and temperature, all of which can significantly influence the reaction's efficiency and the formation of by-products. Research into the synthesis of related compounds, such as chloromethyl ethylene (B1197577) carbonate, demonstrates that systematic optimization of temperature, pressure, and reaction time can lead to significant improvements in product yield. mdpi.com

Role of Catalyst Systems in Carbonate Formation

Catalysts play a pivotal role in the synthesis of the precursor, 1-chloroethyl chloroformate, and the final carbonate product. The synthesis of 1-chloroethyl chloroformate from acetaldehyde and trichloromethyl chloroformate can be catalyzed by different compounds, with the choice of catalyst directly impacting the product yield. google.com For instance, using pyridine as a catalyst can result in a very high yield, whereas other catalysts like anhydrous benzyl-tri(n-butyl)ammonium chloride may produce lower yields under similar conditions. google.com

In the subsequent reaction to form the final carbonate ester, a base such as pyridine is crucial. chemicalbook.com It not only catalyzes the reaction but also neutralizes the HCl generated, preventing potential side reactions and pushing the equilibrium towards the desired product. chemicalbook.com

Table 1: Effect of Catalyst on the Yield of 1-Chloroethyl Chloroformate

CatalystReactantsYield (%)
PyridineAcetaldehyde, Trichloromethyl Chloroformate96.3% google.com
Benzyl-tri(n-butyl)ammonium chlorideAcetaldehyde, Trichloromethyl Chloroformate81.3% google.com

Solvent Effects on Reaction Efficiency and Product Purity

The choice of solvent is a critical factor that affects reaction efficiency and the purity of the final product. In the synthesis of 1-chloroethyl cyclohexyl carbonate, dichloromethane (CH₂Cl₂) is used as the solvent. chemicalbook.com Dichloromethane is an inert solvent that effectively dissolves the reactants and facilitates the reaction while simplifying the subsequent work-up and purification steps. chemicalbook.com

In other related syntheses, the solvent system has been shown to have a significant impact on yield. For example, in the synthesis of S-alkyl carbodithioates, conducting the reaction in a water-ethanol mixture resulted in a higher yield (80%) compared to performing it in either water (78-82% when heated) or as a neat mixture (72%). researchgate.net This indicates that the polarity and protic nature of the solvent can influence reaction kinetics and outcomes. Some precursor reactions can even be performed without a solvent, which can lead to high yields but may require more stringent temperature control. website-files.com

Strategies for Mitigating By-product Formation

Minimizing the formation of by-products is essential for achieving high purity and yield. Several strategies can be employed:

Precise Temperature Control: Maintaining a stable and optimal reaction temperature is crucial. For instance, the synthesis of 1-chloroethyl chloroformate can be performed in a microchannel reactor, which offers superior heat transfer and precise temperature control, thereby avoiding by-products that might form in conventional kettle reactors due to temperature fluctuations. google.com Reactions are often conducted at low temperatures (e.g., 0-5°C) during the addition of reactive reagents to control the reaction rate and prevent unwanted side reactions. chemicalbook.com

Use of Selective Catalysts: The choice of catalyst can significantly enhance the selectivity towards the desired product. As shown in the synthesis of 1-chloroethyl chloroformate, pyridine leads to a higher yield and presumably fewer by-products compared to other catalysts. google.com

Post-Reaction Purification: After the reaction is complete, purification steps are vital for removing by-products and unreacted starting materials. A common technique involves washing the reaction mixture with water to remove water-soluble impurities and salts formed from the base catalyst (e.g., pyridinium (B92312) hydrochloride). chemicalbook.comgoogle.com This is often followed by drying the organic phase and removing the solvent under reduced pressure. chemicalbook.com For less volatile products, distillation under reduced pressure can be an effective final purification step. google.com

Chemical Reactivity and Transformation Pathways of Benzyl 1 Chloroethyl Carbonate

Fragmentation Reactions and Rearrangements

One of the most significant reaction pathways for benzyl (B1604629) 1-chloroethyl carbonate involves its fragmentation, which can be initiated under specific conditions to yield smaller, reactive molecules. This process is of particular interest for the synthesis of other valuable chemical entities.

Benzyl 1-chloroethyl carbonate can be converted to benzyl fluoroformate through a process involving halide exchange followed by fragmentation. When heated with potassium fluoride (B91410) (KF), typically in the presence of a phase-transfer catalyst like 18-crown-6, the 1-chloroethyl carbonate undergoes fragmentation. mdpi.com This reaction is particularly noteworthy as it provides a viable route to tertiary alkyl and benzyl fluoroformates, which are otherwise difficult to synthesize via direct halide exchange of the corresponding chloroformates. mdpi.com

The mechanism involves the initial exchange of the chloride ion on the 1-chloroethyl group with fluoride. The resulting 1-fluoroethyl intermediate is unstable and readily fragments. This process drives the reaction to completion, especially if the volatile byproducts are removed from the reaction system. In the case of this compound (where R is CH₃ and R' is benzyl), the reaction yields benzyl fluoroformate. mdpi.com

A study on the conversion of 1-chloroalkyl carbonates to fluoroformates reported the successful synthesis of benzyl fluoroformate from this compound. The reaction, when carried out under optimized conditions, afforded the product in a significant yield.

Yield of Benzyl Fluoroformate from this compound
ReactantReagentsProductReported YieldReference
This compoundKF, 18-crown-6Benzyl fluoroformate60% mdpi.com

Nucleophilic Substitution Reactions at the Carbonate Center

The carbonate carbonyl group in this compound is an electrophilic center and is susceptible to attack by nucleophiles. This can lead to the displacement of either the benzyloxy or the 1-chloroethoxy group, although the former is generally a better leaving group. While specific studies on the nucleophilic substitution reactions of this compound are not extensively detailed in the provided search results, the reactivity can be inferred from related compounds such as chloroformates and other carbonates.

For instance, tertiary amines are known to react with 1-chloroethyl chloroformate, a precursor to this compound, leading to dealkylation of the amine. nih.gov This occurs via nucleophilic attack of the amine on the carbonyl carbon, followed by the loss of the 1-chloroethyl group and subsequent fragmentation. It is plausible that this compound would react similarly with strong nucleophiles like amines, leading to the formation of carbamates. The reaction of amines with the analogous 1-chloroethyl chlorothionoformate proceeds readily, suggesting that the carbonate would also be reactive. ut.ac.irresearchgate.net

The solvolysis of benzyl fluoroformate, the product of the fragmentation of this compound, has been studied and proceeds via an addition-elimination mechanism, where the solvent acts as a nucleophile. mdpi.com This further supports the susceptibility of the carbonyl carbon in such structures to nucleophilic attack. Reactions with other nucleophiles, such as alcohols or thiols, would likely proceed through a similar addition-elimination pathway at the carbonate center.

Electrophilic Activation and Subsequent Chemical Transformations

Electrophilic activation of this compound could potentially occur at several sites. The benzylic ring is susceptible to electrophilic aromatic substitution, and the carbonate oxygen atoms could be activated by Lewis acids.

While Friedel-Crafts reactions are a common example of electrophilic aromatic substitution, their application directly to this compound is not described in the provided search results. wikipedia.orgethz.chlibretexts.org Such a reaction would likely be complicated by the reactivity of the carbonate and 1-chloroethyl groups with the Lewis acid catalyst.

Applications in Advanced Organic Synthesis

Selective Cleavage Strategies Exploiting the 1-Chloroethyl Moiety

The presence of the 1-chloroethyl group is the cornerstone of the selective cleavage strategies associated with benzyl (B1604629) 1-chloroethyl carbonate. This moiety provides a handle for deprotection under conditions that are orthogonal to many standard methods for cleaving benzyl or other protecting groups, thereby enhancing its utility in the synthesis of complex molecules with multiple sensitive functional groups.

N-Dealkylation of Tertiary Amines: Mechanistic Insights into Carbamate (B1207046) Intermediates

A significant application of benzyl 1-chloroethyl carbonate is in the N-dealkylation of tertiary amines, a transformation of considerable importance in alkaloid chemistry and for the modification of pharmaceutical compounds. The process is initiated by the reaction of the tertiary amine with this compound, which proceeds through the formation of a carbamate intermediate. nih.govgoogle.com

The generally accepted mechanism involves the initial attack of the tertiary amine on the carbonyl carbon of the carbonate, leading to the displacement of the 1-chloroethyl group and the formation of a quaternary ammonium (B1175870) species. This is followed by the loss of an alkyl group from the nitrogen and the formation of a stable carbamate. The cleavage of this carbamate to furnish the secondary amine is typically achieved by solvolysis, often by heating in a protic solvent like methanol (B129727). This step is facilitated by the inherent reactivity of the 1-chloroethyl-derived portion of the molecule. The reaction demonstrates a preference for the cleavage of certain alkyl groups over others, with benzyl groups being particularly susceptible to removal. researchgate.net

Table 1: Mechanistic Steps in N-Dealkylation of Tertiary Amines

StepDescriptionIntermediate/Product
1 Nucleophilic attack of the tertiary amine on this compound.Quaternary ammonium intermediate.
2 Loss of an alkyl group and formation of a stable carbamate.Carbamate intermediate and an alkyl halide.
3 Solvolysis of the carbamate intermediate (e.g., with methanol).Secondary amine, carbon dioxide, and benzyl alcohol derivatives.

Debenzylation Reactions: Pathway and Selectivity Considerations

This compound is an effective reagent for the debenzylation of N-benzyl protected amines. The reaction pathway is analogous to the N-dealkylation process, proceeding via the formation of a carbamate intermediate which is subsequently cleaved. A key advantage of this methodology is its selectivity. st-andrews.ac.ukrsc.org

The debenzylation can often be achieved under conditions that leave other protecting groups, which might be sensitive to traditional hydrogenolysis (e.g., certain reducible groups), intact. The selectivity of the cleavage is influenced by the nature of the substituents on the nitrogen atom and the reaction conditions. The benzyl group is generally more labile than smaller alkyl groups under these conditions, allowing for a degree of chemoselectivity in molecules possessing multiple N-alkyl substituents. The choice of solvent and temperature for the carbamate cleavage step can be optimized to maximize the yield and selectivity of the desired debenzylation product.

Chemoselective Deprotection of Silyl (B83357) Ethers

While direct studies on this compound for silyl ether deprotection are not extensively documented, the closely related reagent, 1-chloroethyl chloroformate, has been shown to be highly effective for the chemoselective deprotection of silyl ethers. researchgate.netresearchgate.netrsc.org This suggests that this compound could function similarly, with the reaction proceeding through the in situ generation of a Lewis acidic species or by direct reaction with the silyl ether.

The methodology with 1-chloroethyl chloroformate involves using a catalytic amount of the reagent in methanol to achieve fast and efficient cleavage of silyl ethers from primary and secondary alcohols. researchgate.netresearchgate.net The chemoselectivity of this method is a significant feature, allowing for the deprotection of one silyl ether in the presence of another, or in the presence of other acid-labile groups, by careful control of the amount of the reagent and the reaction time. researchgate.netresearchgate.net This provides a valuable alternative to fluoride-based deprotection methods.

Table 2: Chemoselective Deprotection of Silyl Ethers with a Related Reagent

SubstrateReagent SystemKey Feature
Silyl-protected primary and secondary alcoholsCatalytic 1-chloroethyl chloroformate in methanolFast and efficient cleavage.
Molecules with multiple silyl ethers or acid-labile groupsControlled amount of 1-chloroethyl chloroformateHigh degree of chemoselectivity.

Precursor in the Synthesis of Functionalized Organic Molecules

Beyond its role in deprotection and dealkylation reactions, this compound also serves as a valuable starting material for the synthesis of other specialized reagents.

Preparation of Fluoroformates for Specialized Reagents

This compound can be utilized as a precursor for the synthesis of benzyl 1-fluoroethyl carbonate. This transformation can be achieved through a nucleophilic substitution reaction where the chloride is displaced by a fluoride (B91410) ion. Reagents such as potassium fluoride in the presence of a phase-transfer catalyst can be employed to facilitate this conversion. google.com

The resulting fluoroformates are valuable reagents in their own right. They can be used for the introduction of the corresponding carbonate protecting group under conditions that may be milder or more selective than those required for the analogous chloroformate. Fluoroformates often exhibit greater stability towards moisture and can offer advantages in terms of handling and reactivity in certain synthetic applications.

Utilization as an Intermediate in Complex Molecule Synthesis

The primary application of this compound in advanced organic synthesis lies in its function as a reactive handle to introduce the benzyloxycarbonyloxyethyl group onto a nucleophilic substrate. This moiety is of particular interest in the pharmaceutical industry, where it can be employed as a biolabile promoiety in the design of prodrugs. The presence of the chlorine atom on the ethyl group provides a reactive site for nucleophilic substitution, allowing for the covalent attachment of the carbonate to a parent drug molecule.

While specific, publicly documented examples detailing the use of this compound are not abundant in the literature, its utility can be inferred from the well-established applications of its close analog, 1-chloroethyl cyclohexyl carbonate. This similar reagent is extensively used in the synthesis of major pharmaceutical agents, such as the angiotensin II receptor blocker candesartan (B1668252) cilexetil and the cephalosporin (B10832234) antibiotic cefotiam (B1212589) hexetil. clockss.orgpatsnap.comgoogle.com In these syntheses, the 1-chloroethyl carbonate moiety is crucial for forming the prodrug ester linkage, which is designed to be cleaved in vivo to release the active pharmaceutical ingredient.

The general reaction scheme involves the coupling of a nucleophilic functional group on the parent molecule, typically a carboxylate or a tetrazole, with the electrophilic carbon bearing the chlorine atom of the 1-chloroethyl carbonate derivative. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

Table 1: Representative Reaction Conditions for Coupling of 1-Chloroalkyl Carbonates in Prodrug Synthesis

Reactant 1Reactant 2BaseSolventTemperatureReference
Trityl candesartan1-chloroethyl cyclohexyl carbonatePotassium carbonateDimethylacetamideNot specified google.com
Cefotiam1-iodoethyl cyclohexyl carbonate*Potassium bicarbonateAcetone/Water28 °C patsnap.com
Benzoic acid derivative1-chloroethyl cyclohexyl carbonatePotassium carbonateAcetonitrileReflux clockss.org

*Note: In this instance, the more reactive 1-iodoethyl derivative is used, which is often prepared in situ from the corresponding 1-chloroethyl precursor. patsnap.com

Based on these established methodologies, it can be confidently postulated that this compound would be employed in a similar fashion for the synthesis of benzyl-containing prodrugs. The benzyl group can offer different steric and electronic properties compared to the cyclohexyl group, potentially influencing the stability, and pharmacokinetic profile of the resulting prodrug.

The research in this area highlights a key strategy in medicinal chemistry: the modification of active drug molecules to enhance their delivery and efficacy. The use of intermediates like this compound is central to this approach, enabling the synthesis of next-generation therapeutics with improved patient outcomes. The development of practical and efficient synthetic routes to these complex molecules is a continuous area of research and development in the pharmaceutical industry. clockss.orgresearchgate.net

Mechanistic Investigations and Kinetic Studies

Solvolytic Pathways and Reaction Mechanisms

The solvolysis of chloroformate esters typically proceeds through one of two competing mechanisms: a bimolecular addition-elimination pathway or a unimolecular ionization pathway. The dominant pathway is dictated by the stability of potential carbocation intermediates and the properties of the solvent.

For most primary and secondary alkyl chloroformates, solvolysis in common hydroxylic solvents occurs via a bimolecular addition-elimination (A-E) mechanism, where the addition of a solvent molecule to the carbonyl carbon is the rate-determining step. nih.govmasterorganicchemistry.com However, for substrates that can form a relatively stable carbocation, a unimolecular ionization (SN1-type) mechanism can compete or dominate. nih.govmdpi.com This ionization involves the loss of carbon dioxide to form a carbocationic intermediate. mdpi.com

In the case of benzyl (B1604629) chloroformate, a closely related compound, studies have shown that the reaction mechanism is highly sensitive to the solvent environment. While the addition-elimination pathway is common, an ionization mechanism is indicated in solvent mixtures of very low nucleophilicity and very high ionizing power, such as those containing 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) or 2,2,2-trifluoroethanol (B45653) (TFE). mdpi.com For instance, the ionization mechanism was observed for methyl chloroformate only in HFIP-water mixtures with at least 90% HFIP content. mdpi.com In contrast, phenyl chloroformate solvolyzes almost exclusively through the addition-elimination pathway across a full range of solvents. researchgate.net The solvolysis of 1-chloroethyl chloroformate is also proposed to shift from an addition-elimination to an ionization mechanism in solvents with high ionizing power and low nucleophilicity. researchgate.net

The competition between these two pathways is often evaluated by analyzing the fluoride (B91410)/chloride leaving group rate ratios (kF/kCl). A very low ratio (e.g., 10⁻⁴ to 10⁻⁷) is indicative of an SN1 mechanism, reflecting the much stronger C-F bond that must be broken in the rate-determining step. nih.govmdpi.com Ratios closer to unity suggest the addition-elimination pathway, where the carbon-halogen bond is not broken in the slow step. nih.gov

The rates of solvolysis reactions are profoundly influenced by the solvent's ability to stabilize charged intermediates (ionizing power) and its ability to act as a nucleophile. The extended Grunwald-Winstein equation, log(k/k₀) = lNT + mYCl, is a powerful tool for quantifying these effects. nih.gov In this equation:

k and k₀ are the solvolysis rate constants in a given solvent and in the reference solvent (80% ethanol), respectively.

NT is the solvent nucleophilicity scale.

YCl is the solvent ionizing power scale based on the solvolysis of 1-adamantyl chloride.

l represents the sensitivity of the reaction to solvent nucleophilicity.

m represents the sensitivity to solvent ionizing power.

A large l value (typically ≥ 1.0) coupled with a moderate m value (≈ 0.5) is characteristic of an addition-elimination mechanism. Conversely, a low l value and a high m value (close to 1.0) are indicative of an ionization (SN1) mechanism. researchgate.net

For benzyl fluoroformate, which is prepared from benzyl 1-chloroethyl carbonate, the specific rates of solvolysis have been determined across a range of solvents. mdpi.com The data demonstrates a clear dependence on both solvent nucleophilicity and ionizing power, consistent with the addition-elimination pathway being significant in many common solvents. mdpi.com

First-Order Rate Coefficients (k) for the Solvolysis of Benzyl Fluoroformate at 25.0 °C and Solvent Parameters. mdpi.com
Solventk (s⁻¹) x 10⁵Solvent Nucleophilicity (NT)Solvent Ionizing Power (YCl)
100% MeOH3.350.17-1.12
100% EtOH0.8960.37-2.52
90% EtOH2.840.16-0.21
80% EtOH6.670.000.00
70% EtOH13.8-0.120.24
50% Acetone1.56-0.371.55
97% TFE11.2-2.572.83
50% TFE145-1.833.05

Transition State Analysis in Key Transformations

Analysis of the transition state provides deeper insight into the reaction mechanism. This can be achieved through studies of kinetic isotope effects and activation parameters. For the methanolysis of benzyl fluoroformate, a solvent deuterium (B1214612) isotope effect (kMeOH/kMeOD) of 3.19 was observed. mdpi.com This relatively high value supports the proposal that O-H bond breaking is part of the rate-determining step and that bond formation is significantly advanced in the transition state of the addition-elimination mechanism, consistent with general-base catalysis by a second solvent molecule. mdpi.comresearchgate.net

Activation parameters also shed light on the transition state's nature. For the solvolysis of benzyl fluoroformate in 80% ethanol, the enthalpy of activation (ΔH‡) is 11.4 kcal mol⁻¹ and the entropy of activation (ΔS‡) is -39.4 cal mol⁻¹ K⁻¹. mdpi.com The large, negative entropy of activation is characteristic of a bimolecular reaction, as it reflects the loss of freedom when two molecules (substrate and solvent) combine to form a more ordered transition state. mdpi.com This further supports the dominance of the addition-elimination mechanism in this solvent.

Role of Catalysis in Modulating Reaction Rate and Selectivity

Catalysis plays a crucial role in the synthesis of chloroformates. In the preparation of 1-chloroethyl chloroformate from acetaldehyde (B116499) and phosgene (B1210022) (or a phosgene equivalent like triphosgene), a catalyst is essential for the reaction to proceed efficiently. google.comut.ac.ir

Studies have shown that organic bases are effective catalysts for this transformation. The choice of catalyst and its concentration can significantly impact the reaction's yield and selectivity. google.com For example, in the synthesis using triphosgene, pyridine (B92270) was found to be a highly effective catalyst. google.com

Effect of Catalyst on the Synthesis of 1-Chloroethyl Chloroformate. google.com
CatalystMolar Ratio (Acetaldehyde:Catalyst)YieldSelectivity
Pyridine1:0.05HighHigh
Pyridine1:0.10HighestBest
Pyridine1:0.15HighHigh
N,N-dimethylformamide-LowerLower
N,N-dimethylaminopyridine-LowerLower

Similarly, in the synthesis of the analogous 1-chloroethyl chlorothionoformate from acetaldehyde and thiophosgene, the reaction is reported to be very slow in the absence of a catalyst. The addition of a phase-transfer catalyst, such as benzyltributylammonium chloride, allows the reaction to proceed rapidly to completion, demonstrating the profound effect of catalysis on the reaction rate. ut.ac.ir

Computational and Theoretical Chemistry

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the detailed investigation of a molecule's electronic structure, which in turn governs its reactivity. For Benzyl (B1604629) 1-chloroethyl carbonate, DFT calculations would be instrumental in elucidating key electronic properties.

Electronic Structure and Reactivity Descriptors: DFT studies on related organic carbonates and benzyl derivatives provide insight into the expected electronic landscape of Benzyl 1-chloroethyl carbonate. researchgate.netacs.orgucc.iepnrjournal.com Calculations typically performed using functionals like B3LYP with basis sets such as 6-311++G(d,p) can determine optimized geometry, bond lengths, and bond angles. pnrjournal.com For instance, studies on benzyl carbamates have used DFT to calculate structural parameters and analyze electronic properties. pnrjournal.com

Key reactivity descriptors that can be derived from DFT calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. nih.gov The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). For this compound, the HOMO is expected to be localized primarily on the electron-rich benzyl ring and the oxygen atoms, whereas the LUMO would likely be centered on the carbonyl group and the C-Cl bond, indicating these as the primary sites for nucleophilic attack. The energy gap between HOMO and LUMO (the frontier orbital gap) is an indicator of kinetic stability; a smaller gap suggests higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. For this compound, negative potential (red/yellow) would be expected around the carbonyl and ether oxygens, signifying regions susceptible to electrophilic attack. Positive potential (blue) would be located around the hydrogen atoms and, significantly, the carbon atom attached to the chlorine, highlighting its electrophilicity. researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information on charge delocalization and hyperconjugative interactions. researchgate.net In this compound, this analysis could quantify the delocalization of lone pairs from the oxygen atoms into antibonding orbitals, which stabilizes the molecule and influences its conformational preferences.

Representative DFT Data for Analogous Structures: The following table presents typical data obtained from DFT calculations on analogous carbamate (B1207046) and carbonate structures, which can serve as a proxy for what would be expected for this compound.

ParameterAnalogous CompoundCalculated ValueBasis Set/FunctionalReference
HOMO-LUMO GapBenzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioateNarrow gap indicating high reactivityB3LYP/6-31G+(d,p) researchgate.net
Bond Length (N-C)Benzyl(3-fluoro-4-morpholinophenyl)carbamate1.3700 - 1.4729 ÅB3LYP/6-311++G(d,p) pnrjournal.com
Adsorption EnergyEthylene (B1197577) Carbonate on α-Al2O3-1.69 eV (parallel orientation)DFT Calculation whiterose.ac.uk
Charge TransferEthylene Carbonate on α-Al2O3-0.094 e⁻DFT Calculation acs.org

Molecular Dynamics Simulations of Reaction Pathways and Solvent Interactions

Molecular Dynamics (MD) simulations offer a way to observe the motion of atoms and molecules over time, providing a dynamic picture of chemical processes that is complementary to the static view from DFT.

Simulating Reaction Pathways: MD simulations, particularly those using combined Quantum Mechanics/Molecular Mechanics (QM/MM) potentials, are powerful for studying reaction mechanisms. nih.govnih.gov For this compound, two primary reaction pathways are of interest: nucleophilic substitution at the carbonyl carbon and nucleophilic substitution (SN2) at the carbon bearing the chlorine atom. MD simulations can trace the trajectories of reactants as they approach and interact, mapping the energy landscape of the reaction. Studies on haloalkane dehalogenases, which catalyze the cleavage of carbon-halogen bonds, demonstrate how MD can be used to visualize substrate binding, the formation of transition states, and product release. nih.govcaver.czh-its.org These simulations reveal that protein dynamics can accelerate the reaction rate, a principle that also applies to solvent dynamics in non-enzymatic reactions. nih.gov

Solvent Interactions: The solvent environment can profoundly influence reaction rates and pathways. MD simulations explicitly model solvent molecules, allowing for the study of solvation effects. For this compound, simulations in different solvents (e.g., polar protic, polar aprotic, nonpolar) would reveal how the solvent shell organizes around the molecule. This is critical because solvent molecules can stabilize or destabilize reactants, transition states, and products. For an SN2 reaction at the chloroethyl group, a polar aprotic solvent would be expected to enhance the reaction rate by solvating the cation without strongly hydrogen-bonding to the nucleophile. MD simulations can quantify these interactions and their impact on the reaction's free energy profile. whiterose.ac.uk

Prediction of Reactivity and Selectivity Profiles through Quantum Chemical Calculations

Quantum chemical calculations are essential for predicting the reactivity and selectivity of a compound toward various reagents. By calculating the activation energies (energy barriers) for different potential reaction pathways, one can predict which reaction is kinetically favored.

Competing Reaction Pathways: For this compound, a key question is the competition between nucleophilic attack at the carbonyl carbon (leading to transesterification or cleavage of the benzyl group) and at the α-chloroethyl carbon (leading to substitution of the chlorine).

Attack at the Carbonyl Carbon: Quantum chemical studies on the transesterification of carbonates like dimethyl carbonate (DMC) have detailed the reaction mechanism. acs.org The reaction can proceed through a one-step SN2-like mechanism or a two-step addition-elimination pathway involving a tetrahedral intermediate. researchgate.net The activation barriers for these pathways are influenced by the nucleophile, the solvent, and the presence of catalysts. acs.orgresearchgate.net

Attack at the Chloroethyl Carbon: The C-Cl bond is a classic site for SN2 reactions. The reactivity of this site is enhanced by the electron-withdrawing nature of the adjacent carbonate group. Computational modeling of 1-chloroethyl cyclohexyl carbonate has shown that the chloroethyl group polarizes the carbonyl, increasing electrophilicity.

Quantum chemical calculations can compute the activation energy (ΔG‡) for each of these pathways. A lower activation energy implies a faster reaction rate. By comparing the ΔG‡ for an attack at the carbonyl versus the chloroethyl carbon with a given nucleophile, a selectivity profile can be predicted.

Representative Activation Energy Data for Analogous Reactions:

Reaction TypeModel Compound/SystemCalculated Activation Energy (kJ·mol⁻¹)Computational MethodReference
Ring-opening of αCC by Benzyl Alcoholα-Cyclohexenylidene-bridged bis(1,3-dioxolan-2-one) (αCC)76.0DFT uantwerpen.be
Ring-opening of αCC by Butanolα-Cyclohexenylidene-bridged bis(1,3-dioxolan-2-one) (αCC)81.3DFT uantwerpen.be
N-alkylation via C-S bond attack7-methyl-2H,3H,7H-imidazo[2,1-b]thiazol-4-ium26.1 kcal·mol⁻¹ (approx. 109 kJ·mol⁻¹)DFT nih.gov

Conformational Analysis and Stereochemical Considerations in Reactions

The three-dimensional shape and flexibility of this compound are critical determinants of its reactivity. Conformational analysis explores the different spatial arrangements (conformers) of the molecule and their relative energies.

Conformational Preferences: this compound possesses several rotatable bonds, leading to a complex conformational landscape. The key rotations are around the C-O bonds of the ester and the Ph-CH₂ bond.

Benzyl Group Orientation: Studies on benzyl derivatives show that the orientation of the benzyl ring relative to the rest of the molecule is governed by a balance of steric repulsion and electronic effects like hyperconjugation. nih.govresearchgate.net The preferred conformation is often one where steric hindrance between the substituent and the ortho-hydrogens of the phenyl ring is minimized. nih.gov

Ester Conformation: Like other esters, the carbonate group prefers a planar arrangement to maximize π-orbital overlap. The Z conformation is generally favored thermodynamically. researchgate.net

Computational methods, such as combined Monte Carlo-Molecular Mechanics (MM) approaches or DFT scans of potential energy surfaces, can identify the lowest energy conformers. polimi.it For flexible benzyl esters, NMR spectroscopy combined with theoretical calculations has been used to elucidate the preferred conformations in solution. rsc.orgnih.gov The presence of a bulky or electron-withdrawing group, like the nitro group in nitrobenzyl esters, can induce folded conformations through π-π stacking interactions, a phenomenon that could also be relevant for this compound depending on the reaction environment. rsc.org

Stereochemical Implications: The 1-chloroethyl group contains a stereocenter at the carbon atom bonded to chlorine. Therefore, this compound exists as a racemic mixture of (R) and (S) enantiomers. Any reaction at this stereocenter, such as an SN2 substitution, will have significant stereochemical consequences. An SN2 reaction proceeds with inversion of configuration (Walden inversion). Computational modeling of the transition state can confirm this stereochemical outcome and predict any potential influence of the rest of the molecule on the stereoselectivity of the reaction.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Applications for Benzyl (B1604629) 1-Chloroethyl Carbonate

While traditionally used for the introduction of the Cbz (Carboxybenzyl) protecting group, the unique structure of Benzyl 1-chloroethyl carbonate offers potential for more diverse synthetic applications. Future research is expected to focus on leveraging the reactivity of the 1-chloroethyl moiety. This functional handle could serve as a linchpin in multi-component reactions or as an electrophilic partner in novel cross-coupling reactions. Researchers are investigating its use as a versatile building block for the synthesis of complex heterocyclic structures and chiral molecules. For instance, its application in asymmetric synthesis, where the carbonate portion acts as a temporary chiral auxiliary or a directing group, is a promising area of exploration.

Another avenue involves its use in cascade reactions, where the initial reaction at one site of the molecule triggers a sequence of transformations, allowing for the rapid construction of molecular complexity from a simple starting material. The development of methodologies where this compound acts as a dual-function reagent—simultaneously protecting one functional group while introducing another—is also an active area of interest.

Exploration of Catalytic Transformations Involving Carbonate Functionality

The carbonate group within this compound is often treated as a stable spectator, destined to be removed in a deprotection step. However, the carbonate functional group itself can participate in a variety of catalytic transformations researchgate.net. Emerging research focuses on the catalytic activation of the C–O bonds of carbonates for use in decarboxylative functionalization processes researchgate.net. Transition metal-catalyzed reactions, in particular, have shown promise in converting cyclic carbonates into more complex molecules, a principle that could be extended to acyclic carbonates like the title compound researchgate.net.

Future work may involve developing catalytic systems (e.g., based on palladium, nickel, or copper) that can selectively cleave the benzyl-oxygen or ethyl-oxygen bond, enabling the use of the carbonate as a leaving group in cross-coupling reactions. Furthermore, the role of carbonates in catalytic oxidation processes is gaining significant attention nih.govacs.org. Research has shown that carbonates can act as non-innocent ligands or co-catalysts in water oxidation and other oxidative transformations, stabilizing transition metals in high oxidation states acs.org. Exploring whether the carbonate moiety in this compound can play a similar role in mediating or directing catalytic oxidation reactions is a compelling direction for future studies.

Potential Research Area Catalyst Type Proposed Transformation Potential Application
Decarboxylative Cross-CouplingPalladium, Nickel, CopperC–O bond activation followed by coupling with a nucleophileFormation of new C–C, C–N, or C–S bonds
Asymmetric Allylic AlkylationIridium, RhodiumUse as a leaving group in enantioselective substitutionsSynthesis of chiral building blocks
Catalytic OxidationCobalt, ManganeseCarbonate as a co-catalyst or directing groupSelective oxidation of adjacent functional groups
Ring-Closing MetathesisRutheniumPrecursor to functionalized cyclic carbonates or ethersSynthesis of complex heterocyclic scaffolds

Green Chemistry Approaches to the Synthesis and Reactions of Halogenated Carbonates

The principles of green chemistry are increasingly influencing the design of synthetic routes and processes organic-chemistry.orgnih.gov. The traditional synthesis of carbonates often involves hazardous reagents like phosgene (B1210022). Future research will undoubtedly prioritize the development of greener synthetic pathways to this compound and other halogenated carbonates. This includes the use of carbon dioxide (CO2) as a renewable, non-toxic C1 feedstock rsc.org. Catalytic methods for the fixation of CO2 into organic molecules are a cornerstone of sustainable chemistry, and applying these methods to generate carbonates is a major goal rsc.orgrsc.org.

Moreover, there is a strong push to develop halogen-free synthesis routes to avoid the environmental pollution and equipment corrosion associated with halogenated compounds researchgate.netrsc.org. The use of organocatalysts and metal-free systems for the synthesis of cyclic carbonates from CO2 and epoxides is an active area of research that could provide insights into more sustainable production methods for acyclic carbonates rsc.orgrsc.org.

In addition to its synthesis, the reactions involving this compound can also be made more environmentally benign. This includes replacing hazardous solvents with greener alternatives like water, ionic liquids, or organic carbonates themselves, which are noted for their low toxicity and biodegradability organic-chemistry.orgrsc.org. The development of catalytic, rather than stoichiometric, processes for its reactions aligns with the green chemistry principle of maximizing atom economy and minimizing waste nih.gov.

Interdisciplinary Research at the Interface of Organic Synthesis and Other Chemical Disciplines

The unique combination of a benzyl group, a carbonate linker, and a reactive chloroethyl moiety makes this compound a candidate for applications beyond traditional organic synthesis. Its potential utility at the interface of chemistry and other disciplines like materials science, chemical biology, and medicinal chemistry represents a significant avenue for future research.

Medicinal Chemistry : The structure could be incorporated into prodrugs, where the carbonate is designed to be enzymatically or hydrolytically cleaved in vivo to release an active pharmaceutical ingredient (API). The chloroethyl group could also serve as a handle for bioconjugation, linking the molecule to proteins or other biomolecules.

Materials Science : Halogenated carbonates can be investigated as additives in electrolytes for lithium-ion batteries or as monomers for the synthesis of novel functional polycarbonates. The presence of the benzyl group could impart specific thermal or mechanical properties to the resulting polymers.

Chemical Biology : As a bifunctional reagent, it could be used to develop chemical probes to study biological processes. For example, it could be used to link a fluorescent reporter group to a specific target protein through covalent modification, facilitated by the reactive chloroethyl group.

Exploring these interdisciplinary applications will require collaboration between synthetic organic chemists and experts in other fields, fostering innovation and leading to the discovery of new functions for this versatile chemical compound.

Q & A

Basic: What are the common synthesis routes for benzyl 1-chloroethyl carbonate, and what critical parameters influence reaction efficiency?

Methodological Answer:
Synthesis typically involves the reaction of benzyl alcohol derivatives with 1-chloroethyl chloroformate or analogous reagents. A scalable approach may adapt methods from structurally similar carbonates (e.g., 1-chloroethyl isopropyl carbonate ). Key parameters include:

  • Temperature Control: Reactions are often conducted at 0–5°C to minimize side reactions (e.g., thermal decomposition of intermediates) .
  • Catalysts: Anhydrous conditions and bases like triethylamine or sodium carbonate are critical for deprotonation and stabilizing reactive intermediates .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradients) or distillation under reduced pressure is used to isolate the product .

Basic: Which analytical techniques are most suitable for detecting and quantifying this compound in reaction mixtures?

Methodological Answer:

  • GC-MS/MS: Optimized for trace-level detection (e.g., LOQ ≤ 10 ppm). Use a DB-5MS column (30 m × 0.25 mm) with helium carrier gas (1.0 mL/min) and a temperature gradient (80°C to 300°C at 20°C/min) .
  • NMR Spectroscopy: 1^1H NMR (δ 4.95–5.10 ppm for carbonate-linked protons; δ 1.73 ppm for CH3_3 groups) confirms structural integrity .
  • HPLC-UV: Reverse-phase C18 columns with acetonitrile/water gradients are effective for purity analysis.

Basic: How does temperature affect the stability of this compound, and what decomposition products form under thermal stress?

Methodological Answer:

  • Thermal Degradation: At >100°C, decomposition yields HCl, CO2_2, and benzyl derivatives (e.g., benzyl alcohol or benzaldehyde) .
  • Mitigation: Store at ≤4°C under inert gas (N2_2/Ar). Conduct stability studies using thermogravimetric analysis (TGA) to identify decomposition thresholds .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
  • Spill Management: Neutralize spills with sodium bicarbonate or calcium carbonate to quench reactive chloride byproducts .
  • Emergency Protocols: Equip labs with eyewash stations and ensure access to ChemTrec (1-800-424-9300) for exposure incidents .

Advanced: What mechanistic pathways explain the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:
The carbonate group acts as a leaving group in SN2_2 reactions. Mechanistic studies using deuterated analogs (e.g., benzyl-d5_5 chloride ) reveal:

  • Transition State: A planar intermediate forms during nucleophilic attack, with retention of stereochemistry in chiral centers .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing ionic intermediates .

Advanced: How can reaction conditions be optimized to minimize racemization when using this compound as a protecting group in peptide synthesis?

Methodological Answer:

  • Low-Temperature Conditions: Conduct reactions at -15°C to slow racemization kinetics .
  • Catalytic Additives: Scandium(III) triflate or HOBt suppress side reactions by stabilizing activated intermediates .
  • Monitoring: Use chiral HPLC or circular dichroism (CD) to track enantiomeric excess during synthesis .

Advanced: What strategies are effective for identifying and quantifying genotoxic impurities like 1-chloroethyl derivatives in benzyl carbonate formulations?

Methodological Answer:

  • GC-MS/MS with MRM: Target ions m/z 123 → 89 for 1-chloroethyl fragments. Validate methods per ICH Q3B guidelines, ensuring LOQ ≤ 1 ppm .
  • Sample Preparation: Liquid-liquid extraction (ethyl acetate/water) or solid-phase extraction (C18 cartridges) reduces matrix interference .

Advanced: How do computational models predict the thermochemical behavior of this compound under varying reaction environments?

Methodological Answer:

  • DFT Calculations: Use Gaussian 09 with B3LYP/6-31G(d) basis sets to model bond dissociation energies (e.g., C–O cleavage at ~250 kJ/mol) .
  • Molecular Dynamics (MD): Simulate thermal decomposition pathways to identify critical stability thresholds (e.g., predicting HCl release at 120°C) .

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